2,6-Bis(trifluoromethyl)benzamide

Overview

Description

2,6-Bis(trifluoromethyl)benzamide, commonly referred to as BTFMB, is a fluorinated benzamide compound with a wide range of applications in scientific research. BTFMB is used to modify the properties of proteins, peptides, and nucleic acids, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

- Benzamides with 2,2,2-trifluoroethoxy ring substituents, similar to 2,6-bis(trifluoromethyl)benzamide, have been synthesized and studied for their antiarrhythmic activity in mice, showing considerable potency and variation in activity based on the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen (Banitt et al., 1977).

- Research has focused on the synthesis of organo-soluble polyamides using different semifluorinated aromatic diamines, including this compound derivatives. These polyamides are characterized by their solubility in various organic solvents and their high thermal stability (Bera et al., 2012).

Chemical Properties and Applications

- A fluorinated bis-benzamide, similar in structure to this compound, has been used to create gels of perfluorotributylamine and isopropanol, showcasing its potential in forming stable, thixotropic gels (Loiseau et al., 2002).

- Research on the functionalization of 1,3-bis(trifluoromethyl)benzene, a compound related to this compound, has led to the development of various derivatives with potential applications in different fields (Dmowski & Piasecka-Maciejewska, 1998).

Pharmacological and Biological Insights

- Benzamide derivatives, including those similar to this compound, have been explored for their potential in targeted drug delivery, particularly for melanoma therapy. These derivatives demonstrate enhanced efficacy and toxicity against melanoma cells compared to their parent compounds (Wolf et al., 2004).

Mechanism of Action

Mode of Action

It is known that the compound contains a trifluoromethyl group, which is often found in many fda-approved drugs and exhibits numerous pharmacological activities .

Pharmacokinetics

The compound’s molecular weight (25714) suggests that it may have suitable properties for absorption and distribution . The presence of the trifluoromethyl group could also influence the compound’s metabolic stability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .

Biochemical Analysis

Biochemical Properties

2,6-Bis(trifluoromethyl)benzamide plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes often involves the inhibition of their catalytic activity, which can lead to altered metabolic pathways and the accumulation of specific metabolites . Additionally, this compound has been observed to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism . Furthermore, the compound has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent. The impact on cellular metabolism includes alterations in glucose uptake and utilization, which can affect overall cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450 . This inhibition can lead to changes in the metabolic processing of various substrates. Additionally, this compound can interact with DNA-binding proteins, leading to changes in gene expression. The compound’s ability to modulate receptor activity also plays a crucial role in its biochemical effects, influencing downstream signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability is relatively high, allowing it to maintain its activity over extended periods. Degradation products can form under certain conditions, potentially leading to altered biological effects . Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical metabolic enzymes and the accumulation of toxic metabolites . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound. Additionally, this compound can affect metabolic flux, altering the levels of key metabolites and impacting cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. This distribution is crucial for its biological activity, as it determines the local concentration of the compound and its interaction with target biomolecules. Additionally, binding proteins can sequester this compound, modulating its availability and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it can interact with various enzymes and signaling proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This localization is critical for its ability to modulate cellular metabolism and signaling pathways effectively .

properties

IUPAC Name |

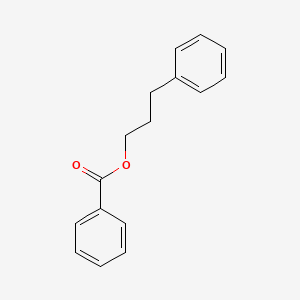

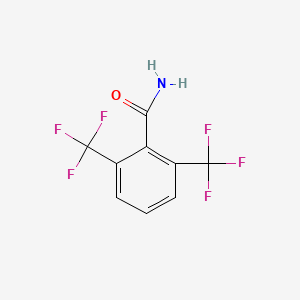

2,6-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO/c10-8(11,12)4-2-1-3-5(9(13,14)15)6(4)7(16)17/h1-3H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZYCEXDHGPJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351593 | |

| Record name | 2,6-bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24821-23-6 | |

| Record name | 2,6-Bis(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24821-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[trans(trans)]-4-(4-Pentylcyclohexyl)-4'-(4-propylcyclohexyl)biphenyl](/img/structure/B1615414.png)

![Anthra[2,3-a]coronene](/img/structure/B1615418.png)

![N-(8-Aza-bicyclo[3.2.1]oct-3-yl)-acetamide](/img/structure/B1615422.png)